4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid
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Overview
Description
4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid is a complex organic compound with a unique structure that includes both an ethoxy group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a phenyl ring followed by the introduction of the ethoxy group and the formation of the butanoic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents on the ring can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions on the phenyl ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid exerts its effects involves interactions with various molecular targets. The ethoxy and butanoic acid groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence biological pathways and processes, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Methoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid
- 4-[4-(5-Propoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid
- 4-[4-(5-Butoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid
Uniqueness
4-[4-(5-Ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions compared to similar compounds with different alkoxy groups. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
6308-43-6 |
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Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[4-(5-ethoxy-5-oxopentyl)phenyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C17H22O5/c1-2-22-17(21)6-4-3-5-13-7-9-14(10-8-13)15(18)11-12-16(19)20/h7-10H,2-6,11-12H2,1H3,(H,19,20) |
InChI Key |
ANWOGFBOBACIPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC1=CC=C(C=C1)C(=O)CCC(=O)O |
Origin of Product |
United States |
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